molecular formula C22H25FN2O5S B11341783 Methyl 3-[({1-[(4-fluorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]-2-methylbenzoate

Methyl 3-[({1-[(4-fluorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)amino]-2-methylbenzoate

Cat. No.: B11341783
M. Wt: 448.5 g/mol
InChI Key: WFMZWJTWBPTTRF-UHFFFAOYSA-N
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Description

Methyl 3-{1-[(4-fluorophenyl)methanesulfonyl]piperidine-4-amido}-2-methylbenzoate is a complex organic compound with potential applications in various scientific fields. This compound is characterized by the presence of a fluorophenyl group, a methanesulfonyl group, and a piperidine ring, which contribute to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 3-{1-[(4-fluorophenyl)methanesulfonyl]piperidine-4-amido}-2-methylbenzoate typically involves multiple steps, including the formation of the piperidine ring and the introduction of the fluorophenyl and methanesulfonyl groups. The reaction conditions often require the use of specific catalysts and solvents to ensure high yield and purity.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize efficiency and minimize costs. The process may include steps such as purification, crystallization, and drying to obtain the final product in a usable form.

Chemical Reactions Analysis

Types of Reactions

Methyl 3-{1-[(4-fluorophenyl)methanesulfonyl]piperidine-4-amido}-2-methylbenzoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: This reaction involves the replacement of one functional group with another, often using reagents such as halogens or nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and nucleophiles (e.g., halogens). The reaction conditions may vary depending on the desired product and the specific reaction being carried out.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may result in the formation of a carboxylic acid, while reduction may yield an alcohol.

Scientific Research Applications

Methyl 3-{1-[(4-fluorophenyl)methanesulfonyl]piperidine-4-amido}-2-methylbenzoate has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Studied for its potential biological activity and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic effects and as a lead compound in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of methyl 3-{1-[(4-fluorophenyl)methanesulfonyl]piperidine-4-amido}-2-methylbenzoate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to methyl 3-{1-[(4-fluorophenyl)methanesulfonyl]piperidine-4-amido}-2-methylbenzoate include:

  • Methyl 3-{1-[(4-chlorophenyl)methanesulfonyl]piperidine-4-amido}-2-methylbenzoate
  • Methyl 3-{1-[(4-bromophenyl)methanesulfonyl]piperidine-4-amido}-2-methylbenzoate
  • Methyl 3-{1-[(4-iodophenyl)methanesulfonyl]piperidine-4-amido}-2-methylbenzoate

Uniqueness

The uniqueness of methyl 3-{1-[(4-fluorophenyl)methanesulfonyl]piperidine-4-amido}-2-methylbenzoate lies in its specific chemical structure, which imparts distinct properties and potential applications. The presence of the fluorophenyl group, in particular, may enhance its biological activity and stability compared to similar compounds with different substituents.

Properties

Molecular Formula

C22H25FN2O5S

Molecular Weight

448.5 g/mol

IUPAC Name

methyl 3-[[1-[(4-fluorophenyl)methylsulfonyl]piperidine-4-carbonyl]amino]-2-methylbenzoate

InChI

InChI=1S/C22H25FN2O5S/c1-15-19(22(27)30-2)4-3-5-20(15)24-21(26)17-10-12-25(13-11-17)31(28,29)14-16-6-8-18(23)9-7-16/h3-9,17H,10-14H2,1-2H3,(H,24,26)

InChI Key

WFMZWJTWBPTTRF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=CC=C1NC(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)F)C(=O)OC

Origin of Product

United States

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